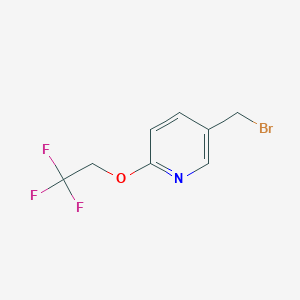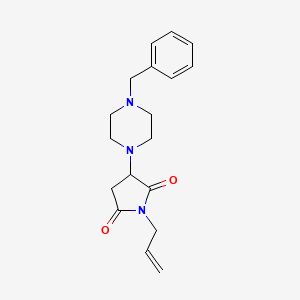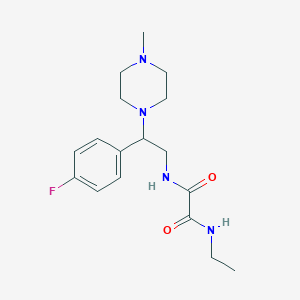
N-(6-(4-methylpiperazin-1-yl)pyrimidin-4-yl)pyrazine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound belongs to the class of organic compounds known as phenylpiperazines . It is also known by registry numbers ZINC000077196651 .
Synthesis Analysis
A series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed and synthesized for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra . The product obtained was pale yellow color .Molecular Structure Analysis
The molecular structure of this compound involves N4 amine and N5 amide nitrogen atoms which are protonated . The molecules are connected by N–H…O and N–H…N hydrogen bonds between amine and amide, and amide and pyrimidine atoms to infinite chains .Chemical Reactions Analysis
The compound has been evaluated for its anti-tubercular activity against Mycobacterium tuberculosis H37Ra . It has been shown that the analogues of pyrazine and pyrazinamide can exhibit higher anti-TB activity against MTB .Applications De Recherche Scientifique
Synthesis and Biological Evaluation
Research on compounds structurally related to N-(6-(4-methylpiperazin-1-yl)pyrimidin-4-yl)pyrazine-2-carboxamide has been focused on exploring their potential in various scientific applications. Notably, the synthesis and biological evaluation of novel pyrazolopyrimidines derivatives have shown significant anticancer and anti-5-lipoxygenase agent properties. These compounds, synthesized via condensation of carboxamide with aromatic aldehydes, demonstrated cytotoxicity against specific cancer cell lines, highlighting their potential in cancer therapy research (Rahmouni et al., 2016).
Antimicrobial Activities
The antimicrobial activities of heterocyclic compounds, including pyrazine derivatives, are of significant interest. For instance, the synthesis and antimicrobial evaluation of new pyrazole, fused pyrazolo[3,4-d]-pyrimidine, and pyrazolo[4,3-e][1,2,4]-triazolo[1,5-c]pyrimidine derivatives have shown promising results. These compounds were synthesized using hydrazonyl bromides reacted with active methylene compounds, displaying potent antimicrobial properties against various bacterial strains (Abunada et al., 2008).
Anti-Tubercular Agents
A study focused on designing and synthesizing substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives as anti-tubercular agents revealed a series of compounds with significant activity against Mycobacterium tuberculosis H37Ra. These findings highlight the compound's potential as a scaffold for developing new anti-tubercular drugs, showing that modifications to the pyrazine core can lead to enhanced biological activity (Srinivasarao et al., 2020).
Mécanisme D'action
Target of Action
The compound N-(6-(4-methylpiperazin-1-yl)pyrimidin-4-yl)pyrazine-2-carboxamide has been found to exhibit significant activity against Mycobacterium tuberculosis H37Ra , making it a potent anti-tubercular agent . It has also been associated with the inhibition of tyrosine kinases , which are enzymes responsible for the activation of many proteins by signal transduction cascades .
Mode of Action
The compound interacts with its targets through a series of molecular interactions. In the case of Mycobacterium tuberculosis, it exhibits its anti-tubercular activity by inhibiting the growth of the bacteria . As for tyrosine kinases, it binds to the inactive Abelson tyrosine kinase domain through numerous hydrogen bonds, hydrophobic C–H…π and π…π interactions .
Biochemical Pathways
The compound affects the biochemical pathways related to the growth and proliferation of Mycobacterium tuberculosis, thereby exhibiting its anti-tubercular activity . In the case of tyrosine kinases, it inhibits their activity, thereby affecting the signal transduction cascades that they are involved in .
Result of Action
The result of the compound’s action is the inhibition of the growth of Mycobacterium tuberculosis, making it a potent anti-tubercular agent . It also results in the inhibition of tyrosine kinases, affecting the activation of many proteins by signal transduction cascades .
Orientations Futures
Propriétés
IUPAC Name |
N-[6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]pyrazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N7O/c1-20-4-6-21(7-5-20)13-8-12(17-10-18-13)19-14(22)11-9-15-2-3-16-11/h2-3,8-10H,4-7H2,1H3,(H,17,18,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCRBCKKAMLLNOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC=NC(=C2)NC(=O)C3=NC=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-Tert-butyl-3-[5-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]urea](/img/structure/B2471783.png)
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2471784.png)
![5-[Allyl-(4-methoxy-phenyl)-sulfamoyl]-2-chloro-benzoic acid](/img/structure/B2471785.png)



![methyl 3-{[1,1-dioxido-6-(trifluoromethyl)-4H-1,2,4-benzothiadiazin-4-yl]methyl}-4-methoxybenzoate](/img/structure/B2471791.png)

![8-[[4-(2-Hydroxyethyl)piperazin-1-yl]methyl]-7-(3-hydroxypropyl)-1,3-dimethylpurine-2,6-dione](/img/structure/B2471793.png)
![4-[9-(4-Fluorophenyl)-6,13,15-trioxo-3,7-dithia-5,14-diazapentacyclo[9.5.1.0^{2,10}.0^{4,8}.0^{12,16}]heptadec-4(8)-en-14-yl]butanoic acid](/img/structure/B2471795.png)